An In-depth Technical Guide to 1-Phenyl-1H-pyrazol-4-ol (Edaravone): Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-Phenyl-1H-pyrazol-4-ol (Edaravone): Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1] Within this class, 1-Phenyl-1H-pyrazol-4-ol and its tautomers represent a core of significant therapeutic interest. While named as a pyrazol-4-ol, this compound predominantly exists as its more stable keto tautomer, 3-methyl-1-phenyl-2-pyrazolin-5-one , a molecule globally recognized as the neuroprotective drug Edaravone .[2][3] Approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, Edaravone's efficacy is rooted in its potent antioxidant and radical-scavenging properties.[3][4]
This technical guide offers a comprehensive exploration of this molecule, designed for scientists engaged in drug discovery and development. We will dissect its fundamental chemical properties, tautomeric nature, spectroscopic signature, synthesis, and reactivity, providing the causal insights necessary for leveraging this scaffold in future therapeutic design.
Part 1: Molecular Structure and Physicochemical Properties
The Critical Role of Tautomerism
A foundational understanding of this compound requires an appreciation of its tautomeric equilibrium. The molecule exists primarily in three forms: the keto form (CH-form, pyrazolone), the enol form (OH-form, pyrazolol), and an amine form (NH-form). The equilibrium between these states is highly dependent on the solvent environment.[5][6]
-
Keto Form (3-methyl-1-phenyl-2-pyrazolin-5-one): Generally the most stable tautomer, it features an active methylene group at the C4 position. This form is predominant in less polar solvents like chloroform (CDCl₃).[5]
-
Enol Form (1-Phenyl-1H-pyrazol-4-ol): This form, which gives the compound its titular name, features a hydroxyl group. It is more prevalent in polar, protic solvents like DMSO.[5]
-
Amine Form: A third, less prevalent tautomer.
Theoretical studies confirm that the C-H (keto) tautomer is the most energetically favored.[6] This dynamic equilibrium is not merely a chemical curiosity; it is central to the molecule's reactivity and biological function, particularly its ability to act as an electron donor in radical scavenging.[7]
Caption: Tautomeric forms of the core structure.
Physicochemical Properties
The compound's physical and chemical properties are crucial for its formulation and biological activity. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[8]
| Property | Value | Source(s) |
| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | [9] |
| Synonyms | Edaravone, MCI-186, 3-methyl-1-phenyl-2-pyrazolin-5-one | [3] |
| CAS Number | 89-25-8 | [10] |
| Molecular Formula | C₁₀H₁₀N₂O | [3] |
| Molecular Weight | 174.20 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 127 - 130 °C | [5][10] |
| pKa | 7.0 | [11] |
| Solubility | ||
| In Water | 3 g/L; Poorly soluble | [8][10] |
| In DMSO | High (x = 7.57 × 10⁻² at 25 °C) | [8] |
| In n-propanol | High (x = 4.72 × 10⁻² at 40 °C) | [12] |
The pKa of 7.0 is particularly significant, as it indicates that at physiological pH (~7.4), a substantial portion of the molecule exists as the phenolate anion, which is critical for its electron-donating, radical-scavenging activity.[11]
Part 2: Spectroscopic and Analytical Characterization
Spectroscopic analysis provides definitive proof of structure and offers direct evidence of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are highly sensitive to the solvent, clearly illustrating the keto-enol tautomerism.[5]
| Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Interpretation |
| ¹H NMR | CDCl₃ | ~7.8 (d, 2H), ~7.4 (m, 2H), ~7.2 (m, 1H), 3.4 (s, 2H) , 2.2 (s, 3H) | Phenyl protons, C4-CH₂ (Keto form) , C3-CH₃ |
| DMSO-d₆ | ~11.5 (bs, 1H), ~7.7 (m, 2H), ~7.4 (m, 2H), ~7.2 (m, 1H), 5.4 (s, 1H) , 2.1 (s, 3H) | N-H or O-H , Phenyl protons, C4-CH (Enol form) , C3-CH₃ | |
| ¹³C NMR | CDCl₃ | 170.6 (C=O), 156.4 (C3), 130.1-118.9 (Phenyl), 43.1 (C4) , 17.0 (CH₃) | Keto form signals |
| DMSO-d₆ | 171.7 (C=O), 158.9 (C3), 139.2-118.4 (Phenyl), 43.5 (C4) , 17.1 (CH₃) | Enol form signals are also present, leading to complex spectra |
Source: Organic Spectroscopy International[5]
The most telling difference is the signal for the C4 position: a singlet at ~3.4 ppm in CDCl₃ corresponding to the two protons of the methylene group in the keto form, versus a singlet at ~5.4 ppm in DMSO corresponding to the single olefinic proton in the enol form.[5]
Infrared (IR) Spectroscopy
In the solid state (KBr pellet), the IR spectrum provides a snapshot of the co-existing tautomers.[5]
-
~3431 cm⁻¹: A broad peak indicative of the O-H stretch from the enol tautomer.
-
~3129 cm⁻¹: A sharp peak corresponding to the N-H stretch of the pyrazolone ring in the keto tautomer.
-
~1600 cm⁻¹: A strong absorption band for the C=O stretch of the keto tautomer.
The simultaneous presence of these bands is conclusive evidence of the keto-enol equilibrium in the solid state.[5]
Mass Spectrometry (MS)
Mass spectrometry is used for identification and quantification. In positive electrospray ionization (ESI+), the compound is readily detected.
-
Quantification: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a standard method for quantifying Edaravone in biological matrices, typically monitoring the transition m/z 175.1 → 133.0.[13]
Part 3: Synthesis and Reactivity
Synthesis via Knorr Pyrazole Synthesis
The most common and efficient synthesis of Edaravone is a classic Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine.[2] The choice of ethyl acetoacetate and phenylhydrazine as starting materials is driven by their commercial availability and high reactivity.
The reaction proceeds mechanistically through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazolone ring.[14] High yields (93-100%) can be achieved under various conditions, including solvent-free preparations, making this a scalable and robust process.[2]
Experimental Protocol (General Procedure):
-
Reaction Setup: In a round-bottom flask, place ethyl acetoacetate.
-
Reagent Addition: Cool the flask in an ice bath. Add phenylhydrazine dropwise with vigorous stirring. The reaction is exothermic.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture (e.g., to 80-90°C) for 1-2 hours to drive the cyclization and dehydration.
-
Isolation: Cool the reaction mixture. The product often solidifies upon cooling.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 3-methyl-1-phenyl-2-pyrazolin-5-one.[14]
Caption: General workflow for the synthesis of Edaravone.
Chemical Reactivity and Derivatization
The reactivity of Edaravone is centered on two key areas: the active methylene group (C4) and the phenyl ring.
-
Reactivity at C4: The protons on the C4 methylene group are acidic and can be deprotonated. This position is the primary site of reaction with free radicals and other electrophiles.[4] For instance, Edaravone reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid, a reaction that proceeds via the C4 position.[15]
-
Derivatization Strategies: This inherent reactivity makes the C4 position an attractive target for derivatization. Introducing substituents here can modulate the compound's antioxidant capacity and pharmacokinetic properties. For example, 4-amino-substituted analogs have been synthesized and shown to be effective antioxidants.[1] Modifications to the N-phenyl ring are also common, with studies showing that lipophilic substituents can enhance lipid peroxidation-inhibitory activity.[16]
Part 4: Applications in Drug Discovery and Development
Mechanism of Action as a Neuroprotective Agent
Edaravone's therapeutic effect is attributed to its potent, broad-spectrum antioxidant activity.[17] Oxidative stress, caused by an overabundance of reactive oxygen species (ROS), is a key pathological factor in neurodegenerative diseases like ALS and in the secondary damage following an ischemic stroke.[3]
Edaravone functions by scavenging multiple ROS, including:
The scavenging mechanism involves the donation of an electron, primarily from the enolate anion form, to neutralize the radical. This process converts the radical into a less reactive species and results in the formation of a stable, oxidized Edaravone product.[16] This ability to quench radicals in both aqueous and lipid environments contributes to its effectiveness in protecting cell membranes from lipid peroxidation.[11]
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